Cinnamaldehyde

Catalog No.
S523801
CAS No.
104-55-2
M.F
C9H8O
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinnamaldehyde

CAS Number

104-55-2

Product Name

Cinnamaldehyde

IUPAC Name

(E)-3-phenylprop-2-enal

Molecular Formula

C9H8O

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+

InChI Key

KJPRLNWUNMBNBZ-QPJJXVBHSA-N

SMILES

Array

solubility

Dissolves in about 700 parts water, in about 7 volumes of 60% alcohol.
SOL IN ETHER, CHLOROFORM; INSOL IN PETROLEUM ETHER
Miscible with alcohol, ether, chloroform, oils
SOLUBILITY: 1:5 IN 60%, 1:25 IN 50%, 1:2.5 IN 70% ALC
In water, 1.42X10+3 mg/L at 25 °C
1.42 mg/mL at 25 °C
insoluble in water; miscible in oils
miscible (in ethanol)

Synonyms

3-phenylprop-2-enaldehyde, beta-phenylacrolein, cinnamaldehyde, cinnamic aldehyde, cinnamic aldehyde, (E)-isomer, supercinnamaldehyde, trans-3-phenylprop-2-enaldehyde

Canonical SMILES

C1=CC=C(C=C1)C=CC=O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=O

The exact mass of the compound Cinnamaldehyde is 132.0575 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble (ntp, 1992)less than 0.1 mg/ml at 64° f (ntp, 1992)dissolves in about 700 parts water, in about 7 volumes of 60% alcohol.sol in ether, chloroform; insol in petroleum ethermiscible with alcohol, ether, chloroform, oilssolubility: 1:5 in 60%, 1:25 in 50%, 1:2.5 in 70% alcin water, 1.42x10+3 mg/l at 25 °c1.42 mg/ml at 25 °cinsoluble in water; miscible in oilsmiscible (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40346. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Supplementary Records. It belongs to the ontological category of cinnamaldehydes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Cinnamaldehyde (CAS: 104-55-2), predominantly found as the trans-isomer, is a highly reactive α,β-unsaturated aldehyde characterized by its conjugated carbon-carbon double bond and carbonyl group [1]. As a pale yellow, viscous liquid, it serves as a critical procurement material across multiple industrial sectors. Beyond its traditional role as a flavor and fragrance compound, cinnamaldehyde is highly valued as a potent antimicrobial agent for active packaging and a high-efficiency organic corrosion inhibitor for steel in harsh acidic environments[2]. Its specific electrophilic profile makes it an indispensable precursor for synthesizing advanced agrochemicals, pharmaceuticals, and specialized polymers where targeted reactivity is required.

Procurement substitution with closely related analogs frequently results in application failure due to distinct structural deficits. Benzaldehyde lacks the alkene spacer, preventing the surface polymerization necessary for robust corrosion inhibition in industrial applications [1]. Cinnamyl alcohol and hydrocinnamaldehyde lack the conjugated α,β-unsaturated carbonyl system, stripping them of the Michael acceptor reactivity required for covalent binding to biological targets and drastically reducing their antimicrobial efficacy [2]. Furthermore, while eugenol is a common natural antimicrobial substitute in formulations, it relies on a different mechanism of action and demonstrates significantly lower efficacy in disrupting established bacterial biofilms compared to cinnamaldehyde [3].

Superior Polymeric Film Formation for Steel Corrosion Inhibition

Cinnamaldehyde demonstrates exceptional corrosion inhibition for mild steel in harsh acidic environments, achieving an inhibition efficiency of 89.1–93.9% at a 10 mM concentration in 2 M HCl at 60–80 °C [1]. Unlike saturated aldehydes or benzaldehyde, cinnamaldehyde features a conjugated C=C and C=O system that facilitates the formation of a highly protective polymeric film on the metal surface, significantly outperforming non-conjugated analogs in high-temperature applications[1].

Evidence DimensionCorrosion inhibition efficiency (mild steel in 2M HCl at 60-80 °C)
Target Compound Data89.1–93.9% inhibition efficiency at 10 mM
Comparator Or BaselineNon-conjugated aldehydes / Benzaldehyde (Lack surface polymerization capability)
Quantified DifferenceFormation of a protective polymeric film yielding ~90%+ efficiency, significantly outperforming non-conjugated baselines.
Conditions2 M HCl, 60–80 °C, 10 mM inhibitor concentration.

Critical for procurement in the oil and gas industry, where high-temperature acidizing operations require robust, film-forming organic inhibitors to protect steel infrastructure.

Enhanced Membrane Damage in Biofilm Control vs. Eugenol

In comparative assessments of essential oil components for biofilm control, trans-cinnamaldehyde exhibits significantly higher efficacy in damaging bacterial cell membranes than eugenol. When tested against E. coli biofilms, exposure to trans-cinnamaldehyde resulted in almost 90% of cells exhibiting damaged cell membranes, compared to only 48% for eugenol[1]. This profound membrane disruption translates to lower Minimum Inhibitory Concentrations (MICs) across multiple pathogenic strains, making it a highly effective choice for robust antimicrobial formulations.

Evidence DimensionPercentage of biofilm cells with damaged membranes
Target Compound Data~90% damaged cells
Comparator Or BaselineEugenol (48% damaged cells)
Quantified Difference42% absolute increase in membrane damage efficacy.
ConditionsE. coli biofilm exposure, assessed via culture-independent viability staining.

Justifies the selection of cinnamaldehyde over eugenol for formulating active antimicrobial packaging and food preservatives where maximum biofilm eradication is required.

Unique Michael Acceptor Reactivity via α,β-Unsaturated System

The biological and chemical reactivity of cinnamaldehyde is fundamentally driven by its α,β-unsaturated aldehyde moiety, which acts as a potent Michael acceptor. Studies demonstrate that this specific structural feature is required for high-affinity interactions, such as the activation of the TRPA1 receptor and covalent binding to bacterial enzymes[1]. Structurally similar analogs lacking this conjugated system, such as cinnamyl alcohol and hydrocinnamaldehyde, fail to exhibit this Michael acceptor ability and show drastically reduced activity in these critical functional assays [2].

Evidence DimensionMichael acceptor ability and target activation
Target Compound DataHigh affinity, strong target activation (e.g., TRPA1)
Comparator Or BaselineCinnamyl alcohol & Hydrocinnamaldehyde (Devoid of Michael acceptor ability)
Quantified DifferencePresence vs. absence of covalent binding capability to nucleophilic targets.
ConditionsStructure-activity relationship studies on receptor activation and mutagenesis inhibition.

Ensures buyers selecting precursors for targeted agrochemicals or pharmaceuticals retain the essential electrophilic reactivity that saturated or alcohol analogs lack.

High-Temperature Acid Corrosion Inhibitors

Formulating protective treatments for mild steel in oilfield acidizing operations, leveraging its unique ability to polymerize and form robust protective films on metal surfaces in hot HCl environments, an application where non-conjugated aldehydes fail [1].

Active Antimicrobial Food Packaging

Incorporation into cellulose or biopolymer films to prevent biofilm formation and extend shelf life, outperforming phenolic alternatives like eugenol through superior membrane disruption and lower minimum inhibitory concentrations [2].

Synthesis of Targeted Agrochemicals and Pharmaceuticals

Utilizing its Michael acceptor properties as a reactive building block for synthesizing complex molecules that require covalent binding to specific biological targets, an application where saturated analogs like hydrocinnamaldehyde are unviable [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid, Other Solid; Liquid
Yellowish oily liquid; [HSDB]
Clear yellow liquid with a cinnamon odor; [CAMEO]
Liquid
Yellow liquid, strong cinnamon odou

Color/Form

Yellowish oily liquid
GREENISH-YELLOW LIQUID

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Exact Mass

132.057514874 Da

Monoisotopic Mass

132.057514874 Da

Boiling Point

253 °C @ 760 MM HG (SLIGHT DECOMP)
248.00 °C. @ 760.00 mm Hg

Flash Point

160 °F
120 °C closed cup

Heavy Atom Count

10

Taste

BURNING TASTE
SWEET TASTE

Vapor Density

VAPOR DENSITY: 4.6 (AIR= 1)

Density

1.048-1.052 at 25 °C/25 °C
1.046-1.053

LogP

1.90
log Kow = 1.90

Odor

PUNGENT, SPICY NOTE
Strong odor of cinnamon

Odor Threshold

50-750 ppb

Appearance

Solid powder

Melting Point

-7.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SR60A3XG0F

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 48 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 45 of 48 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Cinnamaldehyde is approved by the FDA for use within allergenic epicutaneous patch tests which are indicated for use as an aid in the diagnosis of allergic contact dermatitis (ACD) in persons 6 years of age and older.

Therapeutic Uses

/EXPL THER/ Cinnamonum zeylanicum (cinnamon) is widely used in traditional system of medicine to treat diabetes in India. The present study was carried out to isolate and identify the putative antidiabetic compounds ... Cinnamaldehyde was administered at different doses (5, 10 and 20 mg/kg bw) for 45 days to streptozotocin (STZ) (60 mg/kg bw)-induced male diabetic wistar rats. It was found that plasma glucose concentration was significantly (p<0.05) decreased in a dose-dependent manner (63.29%) compared to the control. In addition, oral administration of cinnamaldehyde (20 mg/kg bw) significantly decreased glycosylated hemoglobin (HbA(1C)), serum total cholesterol, triglyceride levels and at the same time markedly increased plasma insulin, hepatic glycogen and high-density lipoprotein-cholesterol levels. Also cinnamaldehyde restored the altered plasma enzyme (aspartate aminotransferase, alanine aminotransferase, lactate dehydrogenase, alkaline phosphatase and acid phosphatase) levels to near normal. Administration of glibenclamide, a reference drug (0.6 mg/kg bw) also produced a significant (p < 0.05) reduction in blood glucose concentration in STZ-induced diabetic rats. The results of this experimental study indicate that cinnamaldehyde possesses hypoglycemic and hypolipidemic effects in STZ-induced diabetic rats.

MeSH Pharmacological Classification

Antimutagenic Agents

Vapor Pressure

2.89X10-2 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

14371-10-9
104-55-2

Absorption Distribution and Excretion

Cinnamaldehyde is 52% absorbed through the skin and shown to be rapidly absorbed from the gut.
Cinnamaldehyde is metabolized and excreted primarily in the urine and, to a minor extent, in the feces. After oral or intraperitoneal administration to rats and mice, 69–98% of the dose of cinnamaldehyde was recovered in the urine and feces within 24 h.
The bioavailability of microencapsulated cinnamaldehyde (CNMA) was investigated in male F344 rats. Rats were gavaged with CNMA in corn oil using either microencapsulated or the neat chemical at doses of 50, 250, and 500 mg/kg. No differences between the two formulations at any of the doses were found in either CNMA blood concentration profiles or in the rate of urinary hippuric acid excretion. Both formulations showed a low bioavailability (< 20%) at 250 and 500 mg/kg. Regardless of the formulation used, oral gavage of CNMA significantly increased the urinary excretion of hippuric acid. About 75% of the dose of CNMA was metabolized to hippuric acid and recovered in the urine. The total amount of hippuric acid recovered in a 50-hr urinary collection correlated well with the CNMA dose. The data suggest that there was complete release of CNMA from the microcapsules and that microencapsulation of CNMA does not affect its bioavailability or its metabolism ...
/Cinnamaldehyde is/ presumably oxidized in vivo to cinnamic acid, which is excreted in urine as benzoic and hippuric acids.
After ip admin of cinnamic aldehyde to rats, urinary thio ether excretion amounted to 6.5% of dose.
Cinnamaldehyde administered intraperitoneally to a rabbit was excreted in the urine as cinnamic acid, cinnamoylglycine, benzoic acid and hippuric acid.
For more Absorption, Distribution and Excretion (Complete) data for CINNAMALDEHYDE (7 total), please visit the HSDB record page.

Metabolism Metabolites

The metabolism of trans-[3-14C]cinnamaldehyde was investigated in male and female Fischer 344 rats and CD1 mice at doses of 2 and 250 mg/kg bw given by ip injection and in males at 250 mg/kg by oral gavage. Some 94% of the administered dose was recovered in the excreta in 72 hr in both species with most (75-81%) present in the 0-24-hr urine. Less than 2% of the administered dose was found in the carcasses at 72 hr after dosing. Urinary metabolites were identified by their chromatographic characteristics. In both species the major urinary metabolite was hippuric acid accompanied by 3-hydroxy-3-phenylpropionic acid, benzoic acid and benzoyl glucuronide. The glycine conjugate of cinnamic acid was formed to a considerable extent only in the mouse. The oxidative metabolism of cinnamaldehyde essentially follows that of cinnamic acid, by beta-oxidation analogous to that of fatty acids. Apart from the metabolites common to cinnamic acid and cinnamaldehyde, 7% of 0-24-hr urinary 14C was accounted for by two new metabolites in the rat and three in the mouse, which have been shown in other work to arise from a second pathway of cinnamaldehyde metabolism involving conjugation with glutathione. The excretion pattern and metabolic profile of cinnamaldehyde in rats and mice are not systematically affected by sex, dose size and route of administration. The data are discussed in terms of their relevance to the safety evaluation of trans-cinnamaldehyde, particularly the validity or otherwise of extrapolation of toxicity data from high to low dose. /trans-Cinnamaldehyde/
To evaluate the extent of cinnamaldehyde and cinnamic alcohol metabolism in human skin and provide evidence for the role of cutaneous alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) in such metabolism ... the extent of cinnamic alcohol and aldehyde metabolism was investigated in human skin homogenates and sub-cellular fractions ... Studies were conducted in the presence and absence of the ADH/cytochrome P450 inhibitor 4-methylpyrazole and the cytosolic ALDH inhibitor, disulfiram. Differential metabolism of cinnamic alcohol and cinnamaldehyde was observed in various subcellular fractions: skin cytosol was seen to be the major site of cinnamic compound metabolism. Significant metabolic inhibition was observed using 4-methylpyrazole and disulfiram in whole skin homogenates and cytosolic fractions only ... This study has demonstrated that cutaneous ADH and ALDH activities, located within defined subcellular compartments, play important roles in the activation and detoxification of CAlc and CAld in skin ...
Cinnamaldehyde administered intraperitoneally to a rabbit was excreted in the urine as cinnamic acid, cinnamoylglycine, benzoic acid and hippuric acid.
Identification of 2 sulfur containing urinary metabolites of cinnamic aldehyde in rat which are 3-S-(N-acetylcysteinyl)-3-phenylpropyl alcohol and 3-S-(N-acetylcysteinyl)-3-phenylpropionic acid.
For more Metabolism/Metabolites (Complete) data for CINNAMALDEHYDE (6 total), please visit the HSDB record page.
Cinnamaldehyde is a known human metabolite of cinnarizine.
Cinnamaldehyde is converted to cinnamoyl-CoA by cinnamoyl-CoA reductase.

Wikipedia

Cinnamaldehyde

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Denaturant

Methods of Manufacturing

For the synthesis, only the base-catalyzed condensation of benzaldehyde with acetaldehyde has been adopted on an industrial scale.
Cinnamaldehyde has been efficiently isolated in high purity by fractional distillation from cassia and cinnamon bark essential oils.
Preparation by condensation of benzaldehyde and acetaldehyde.
... Oxidation of cinnamyl alcohol

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Basic Organic Chemical Manufacturing
Wholesale and Retail Trade
Food, beverage, and tobacco product manufacturing
2-Propenal, 3-phenyl-: ACTIVE
Controls/repels a variety of pests including aphids, sharpshooter aphids, mites, spider mites (including two-spotted mites, Pacific mites and Williamette mites), leafhoppers, whiteflies (including sifverleaf and greenhouse), thrips (including western flower), algae, moss, and liverworts/hornworts/pearlworts. /Cinnacure A3005/
Method of purification: rectification

Storage Conditions

Do not use, pour, spill or store near heat or open flame. /Cinnacure A3005/

Interactions

The Japanese medaka (Oryzias latipes) was used in the medaka embryo-larval assay (MELA) to determine possible adverse developmental effects of ethanol and the spice component, cinnamaldehyde (CAD) ... Medaka were exposed to ethanol at 100 mM, CAD at 10, 1.0, 0.67 or 0.50 mM, to ethanol and CAD combined, or were non-treated controls. Ethanol at 100 mM was without effect. CAD alone at 10 mM and 1.0 mM was lethal by 1 dpf. Embryos exposed to 100 mM ethanol and 0.67 mM CAD exhibited cardiovascular and pigmentation defects and delayed hatching. Embryos exposed to 0.50 mM CAD alone had less severe cardiovascular problems as compared to the combined ethanol and CAD treatment. Taken together the results indicate that the combined effects of ethanol and CAD are greater than the individual effects and indicate the need to monitor effluents in fish nursery areas to protect natural fish populations.

Dates

Last modified: 08-15-2023
1: Yang L, Wu QQ, Liu Y, Hu ZF, Bian ZY, Tang QZ. Cinnamaldehyde attenuates pressure overload-induced cardiac hypertrophy. Int J Clin Exp Pathol. 2015 Nov 1;8(11):14345-54. eCollection 2015. PubMed PMID: 26823750; PubMed Central PMCID: PMC4713536.
2: Zhao J, Zhang X, Dong L, Wen Y, Zheng X, Zhang C, Chen R, Zhang Y, Li Y, He T, Zhu X, Li L. Cinnamaldehyde inhibits inflammation and brain damage in a mouse model of permanent cerebral ischaemia. Br J Pharmacol. 2015 Oct;172(20):5009-23. doi: 10.1111/bph.13270. Epub 2015 Oct 14. PubMed PMID: 26234631; PubMed Central PMCID: PMC4621990.
3: Huang JS, Lee YH, Chuang LY, Guh JY, Hwang JY. Cinnamaldehyde and nitric oxide attenuate advanced glycation end products-induced the Jak/STAT signaling in human renal tubular cells. J Cell Biochem. 2015 Jun;116(6):1028-38. doi: 10.1002/jcb.25058. PubMed PMID: 25561392.
4: Shreaz S, Wani WA, Behbehani JM, Raja V, Irshad M, Karched M, Ali I, Siddiqi WA, Hun LT. Cinnamaldehyde and its derivatives, a novel class of antifungal agents. Fitoterapia. 2016 Jul;112:116-31. doi: 10.1016/j.fitote.2016.05.016. Epub 2016 May 31. Review. PubMed PMID: 27259370.
5: Liang D, Xing F, Selvaraj JN, Liu X, Wang L, Hua H, Zhou L, Zhao Y, Wang Y, Liu Y. Inhibitory Effect of Cinnamaldehyde, Citral, and Eugenol on Aflatoxin Biosynthetic Gene Expression and Aflatoxin B1 Biosynthesis in Aspergillus flavus. J Food Sci. 2015 Dec;80(12):M2917-24. doi: 10.1111/1750-3841.13144. Epub 2015 Nov 10. PubMed PMID: 26556681.
6: Bang HB, Lee YH, Kim SC, Sung CK, Jeong KJ. Metabolic engineering of Escherichia coli for the production of cinnamaldehyde. Microb Cell Fact. 2016 Jan 19;15:16. doi: 10.1186/s12934-016-0415-9. PubMed PMID: 26785776; PubMed Central PMCID: PMC4719340.
7: Yu C, Liu SL, Qi MH, Zou X. Cinnamaldehyde/chemotherapeutic agents interaction and drug-metabolizing genes in colorectal cancer. Mol Med Rep. 2014 Feb;9(2):669-76. doi: 10.3892/mmr.2013.1830. Epub 2013 Nov 26. PubMed PMID: 24276478.
8: Raffai G, Kim B, Park S, Khang G, Lee D, Vanhoutte PM. Cinnamaldehyde and cinnamaldehyde-containing micelles induce relaxation of isolated porcine coronary arteries: role of nitric oxide and calcium. Int J Nanomedicine. 2014 May 21;9:2557-66. doi: 10.2147/IJN.S56578. eCollection 2014. PubMed PMID: 24904214; PubMed Central PMCID: PMC4039418.
9: Zhang LQ, Zhang ZG, Fu Y, Xu Y. [Research progress of trans-cinnamaldehyde pharmacological effects]. Zhongguo Zhong Yao Za Zhi. 2015 Dec;40(23):4568-72. Review. Chinese. PubMed PMID: 27141665.
10: Mendes SJ, Sousa FI, Pereira DM, Ferro TA, Pereira IC, Silva BL, Pinheiro AJ, Mouchrek AQ, Monteiro-Neto V, Costa SK, Nascimento JL, Grisotto MA, da Costa R, Fernandes ES. Cinnamaldehyde modulates LPS-induced systemic inflammatory response syndrome through TRPA1-dependent and independent mechanisms. Int Immunopharmacol. 2016 May;34:60-70. doi: 10.1016/j.intimp.2016.02.012. Epub 2016 Feb 26. PubMed PMID: 26922677.
11: Khare P, Jagtap S, Jain Y, Baboota RK, Mangal P, Boparai RK, Bhutani KK, Sharma SS, Premkumar LS, Kondepudi KK, Chopra K, Bishnoi M. Cinnamaldehyde supplementation prevents fasting-induced hyperphagia, lipid accumulation, and inflammation in high-fat diet-fed mice. Biofactors. 2016 Mar-Apr;42(2):201-11. doi: 10.1002/biof.1265. Epub 2016 Feb 19. PubMed PMID: 26893251.
12: Højland CR, Andersen HH, Poulsen JN, Arendt-Nielsen L, Gazerani P. A human surrogate model of itch utilizing the TRPA1 agonist trans-cinnamaldehyde. Acta Derm Venereol. 2015 Sep;95(7):798-803. doi: 10.2340/00015555-2103. PubMed PMID: 25792226.
13: Zinn S, Betz T, Medcraft C, Schnell M. Structure determination of trans-cinnamaldehyde by broadband microwave spectroscopy. Phys Chem Chem Phys. 2015 Jun 28;17(24):16080-5. doi: 10.1039/c5cp02582f. Epub 2015 Jun 1. PubMed PMID: 26030313.
14: Ji B, Zhao Y, Zhang Q, Wang P, Guan J, Rong R, Yu Z. Simultaneous determination of cinnamaldehyde, cinnamic acid, and 2-methoxy cinnamic acid in rat whole blood after oral administration of volatile oil of Cinnamoni Ramulus by UHPLC-MS/MS: An application for a pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Sep 15;1001:107-13. doi: 10.1016/j.jchromb.2015.07.049. Epub 2015 Aug 1. PubMed PMID: 26262602.
15: Loquercio A, Castell-Perez E, Gomes C, Moreira RG. Preparation of Chitosan-Alginate Nanoparticles for Trans-cinnamaldehyde Entrapment. J Food Sci. 2015 Oct;80(10):N2305-15. doi: 10.1111/1750-3841.12997. Epub 2015 Sep 16. PubMed PMID: 26375302.
16: Ahn S, Kim E, Lee K, Lee DC. Cinnamaldehyde derivatives inhibit degranulation and inflammatory mediator production in rat basophilic leukemia cells. Int Immunopharmacol. 2016 Sep;38:342-8. doi: 10.1016/j.intimp.2016.06.018. Epub 2016 Jun 23. PubMed PMID: 27344640.
17: Ling F, Jiang C, Liu G, Li M, Wang G. Anthelmintic efficacy of cinnamaldehyde and cinnamic acid from cortex cinnamon essential oil against Dactylogyrus intermedius. Parasitology. 2015 Dec;142(14):1744-50. doi: 10.1017/S0031182015001031. Epub 2015 Oct 7. PubMed PMID: 26442478.
18: Roth-Walter F, Moskovskich A, Gomez-Casado C, Diaz-Perales A, Oida K, Singer J, Kinaciyan T, Fuchs HC, Jensen-Jarolim E. Immune suppressive effect of cinnamaldehyde due to inhibition of proliferation and induction of apoptosis in immune cells: implications in cancer. PLoS One. 2014 Oct 1;9(10):e108402. doi: 10.1371/journal.pone.0108402. eCollection 2014. PubMed PMID: 25271635; PubMed Central PMCID: PMC4182734.
19: Zhou L, Lu Y, Yang G, Wu J. Research on tumorigenicity of cinnamaldehyde in melanoma cell lines and its mechanism. Tumour Biol. 2014 Jun;35(6):5717-22. doi: 10.1007/s13277-014-1757-8. Epub 2014 Mar 19. PubMed PMID: 24643680.
20: Yang D, Liang XC, Shi Y, Sun Q, Liu D, Liu W, Zhang H. Anti-oxidative and anti-inflammatory effects of cinnamaldehyde on protecting high glucose-induced damage in cultured dorsal root ganglion neurons of rats. Chin J Integr Med. 2016 Jan;22(1):19-27. doi: 10.1007/s11655-015-2103-8. Epub 2015 Nov 17. PubMed PMID: 26577110.

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